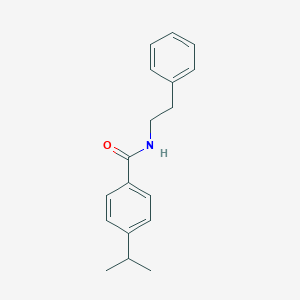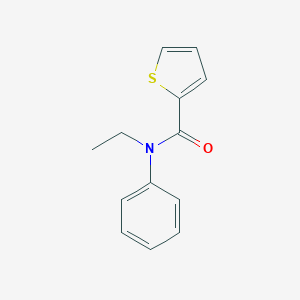
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of acetamide derivatives and is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in inflammation and cognition. By inhibiting the activity of these enzymes, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide may reduce inflammation, inhibit tumor growth, and improve cognitive function.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and improve cognitive function and memory. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has also been shown to increase levels of certain neurotransmitters such as acetylcholine and dopamine, which play a role in cognition and mood.
実験室実験の利点と制限
One advantage of using 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide. One area of research is the development of novel derivatives of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide and its effects on various biological pathways.
科学的研究の応用
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide exhibits anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-12-7-5-11(6-8-12)10-14(17)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) |
InChIキー |
QXWSVLIICPTKMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

